2-Aminodecanoic acid

Vue d'ensemble

Description

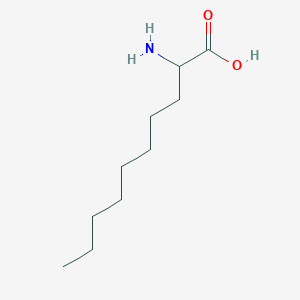

2-Aminodecanoic acid, also known as 2-Aminocapric acid, is a compound with the linear formula C10H21NO2 . It has a molecular weight of 187.28 .

Synthesis Analysis

The synthesis of 2-Aminodecanoic acid involves several stages. For instance, one method involves the use of sodium carbonate in water and acetone at 20°C for 3 hours, followed by the addition of N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide in water and acetone at 20°C for 3 hours .

Molecular Structure Analysis

The molecular structure of 2-Aminodecanoic acid is represented by the linear formula C10H21NO2 .

Chemical Reactions Analysis

2-Aminodecanoic acid can undergo various chemical reactions. For instance, it can react with sodium carbonate in water and acetone at 20°C for 3 hours, followed by the addition of N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide in water and acetone at 20°C for 3 hours .

Applications De Recherche Scientifique

2-Aminodecanoic acid

is a chemical compound widely used in scientific research. With its diverse applications, this compound plays a crucial role in studying biological processes, drug development, and protein engineering, offering valuable insights into various fields of scientific exploration.

It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that 2-Aminodecanoic acid may be used in a variety of experimental settings, although the specific details of these applications are not provided .

Antimicrobial Peptide Research

- Field : Biomedical Research

- Application Summary : 2-Aminodecanoic acid has been used in the study of antimicrobial peptides (AMPs). These peptides offer a potential new class of antibiotics .

- Methods : In one study, 2-Aminodecanoic acid was substituted in position 1, 8, or 14 of the peptide Mastoparan-X to modulate peptide hydrophobicity .

- Results : The study found that changes in side chain hydrophobicity of Mastoparan-X optimized membrane selectivity or bactericidal potency. However, enhanced potency was achieved at the expense of selectivity and vice versa .

Chemical Synthesis

- Field : Chemical Engineering

- Application Summary : 2-Aminodecanoic acid is used in chemical synthesis, as it can be incorporated into larger molecules during the synthesis process .

- Methods : The specific methods of application would depend on the synthesis process and the desired end product .

- Results : The results would vary based on the specific synthesis process and the properties of the end product .

Protein Engineering

- Field : Biochemistry and Molecular Biology

- Application Summary : 2-Aminodecanoic acid can be used in protein engineering to modify the properties of proteins .

- Methods : The specific methods of application would depend on the protein being engineered and the desired modifications .

- Results : The results would vary based on the specific protein and the modifications made .

Drug Development

- Field : Pharmaceutical Sciences

- Application Summary : 2-Aminodecanoic acid could potentially be used in drug development, particularly in the design of new antimicrobial agents .

- Methods : This would involve incorporating 2-Aminodecanoic acid into the structure of a drug molecule to enhance its properties .

- Results : The results would depend on the specific drug being developed and its intended use .

Safety And Hazards

When handling 2-Aminodecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminodecanoic acid | |

CAS RN |

84276-16-4, 84277-81-6 | |

| Record name | NSC206259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.